3-(isopropylthio)-N-(4-phenylthiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

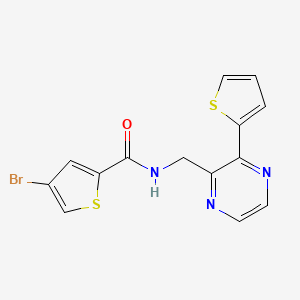

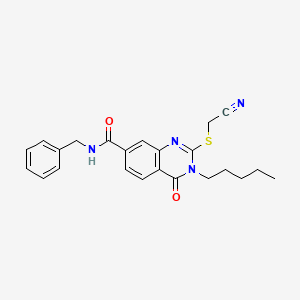

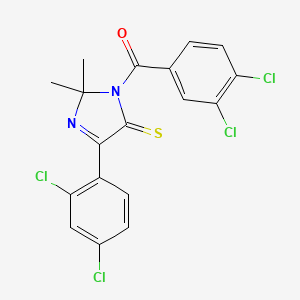

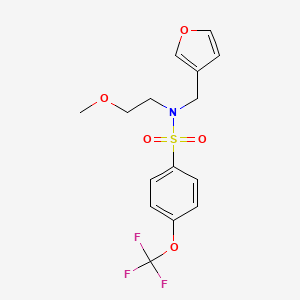

“3-(isopropylthio)-N-(4-phenylthiazol-2-yl)benzamide” is a chemical compound that contains an isopropylthio group, a phenylthiazol group, and a benzamide group. These groups are common in many pharmaceuticals and could potentially have various biological activities .

Synthesis Analysis

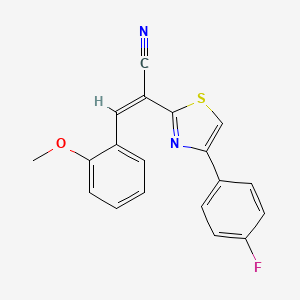

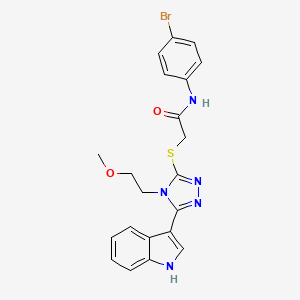

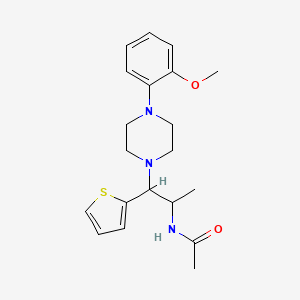

The synthesis of such a compound would likely involve the reaction of an appropriate isopropylthio compound with a 4-phenylthiazol-2-yl benzamide. The exact synthesis route would depend on the specific starting materials and reaction conditions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide group attached to a phenylthiazol group via a nitrogen atom, and an isopropylthio group attached to the phenylthiazol group .Chemical Reactions Analysis

The chemical reactions of this compound would depend on the specific conditions and reagents used. The benzamide and phenylthiazol groups could potentially undergo various reactions such as hydrolysis, reduction, and substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the presence of polar groups, the size and shape of the molecule, and the presence of aromatic rings .Scientific Research Applications

Antibacterial Activity

3-(isopropylthio)-N-(4-phenylthiazol-2-yl)benzamide: and its derivatives have been investigated for their antimicrobial potential. In a study by Mudgil et al., five novel derivatives were synthesized and evaluated against bacterial strains. Notably, compounds 7c and 7d demonstrated potent antibacterial activity against E. coli, S. aureus, and B. subtilis, with minimum inhibitory concentration (MIC) values of 6.25 µg/mL . These findings highlight the compound’s potential as an antibacterial agent.

Antifungal Properties

The same study revealed that compounds 7a, 7b, and 7e exhibited strong antifungal activity against tested fungal species, including R. oryzae, with an MIC of 3.125 µg/mL . This suggests that 3-(isopropylthio)-N-(4-phenylthiazol-2-yl)benzamide derivatives could be explored further as antifungal agents.

Anti-Inflammatory Potential

Compound 7d, derived from this thiazolidinone scaffold, demonstrated powerful anti-inflammatory activity with an IC50 value of 1.27 µg/mL . This property makes it a promising candidate for anti-inflammatory drug development.

Heterocyclic Chemistry

The compound’s thiazole moiety contributes to its unique properties. Thiazoles are important heterocyclic scaffolds in medicinal chemistry, and this compound’s structure aligns with the privileged scaffolds used in drug discovery .

Structural Elucidation

Researchers have employed IR and 1H NMR spectral analyses to confirm the structure of 3-(isopropylthio)-N-(4-phenylthiazol-2-yl)benzamide and its derivatives . Understanding the compound’s structure is crucial for further investigations.

Potential Therapeutic Applications

Given its diverse properties, this compound may find applications in various therapeutic areas, including inflammation-related disorders, bacterial infections, and fungal diseases.

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(4-phenyl-1,3-thiazol-2-yl)-3-propan-2-ylsulfanylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2OS2/c1-13(2)24-16-10-6-9-15(11-16)18(22)21-19-20-17(12-23-19)14-7-4-3-5-8-14/h3-13H,1-2H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVVDJJVUNHLAJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(Trifluoromethyl)phenyl]azetidine tfa](/img/structure/B2430410.png)

![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-pentoxybenzamide](/img/structure/B2430411.png)

![Methyl 2-(allylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2430413.png)

![(Cyclopropylmethyl)[(2-fluorophenyl)methyl]amine hydrochloride](/img/structure/B2430425.png)

![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylbutanamide](/img/structure/B2430426.png)

![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2430429.png)